Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate
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Overview
Description
Sodium ®-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate is a synthetic organic compound that features a cyclobutanecarboxylate core with a pyrrolidin-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutanecarboxylate Core: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated cyclobutanecarboxylate with ®-1-(tert-butoxycarbonyl)pyrrolidine-3-ol.
Neutralization with Sodium Hydroxide: The final step involves neutralizing the intermediate with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield improvement, cost reduction, and process safety. This might include the use of continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutanecarboxylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the cyclobutanecarboxylate.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug design due to its unique structure.
- Investigated for its ability to interact with biological targets, possibly as enzyme inhibitors or receptor modulators.
Industry:
- Could be used in the development of new materials with specific properties.
- Potential applications in the production of polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium ®-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutanecarboxylate moiety could play a role in binding to active sites, while the pyrrolidin-3-yloxy group might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Sodium ®-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]butanoate: Similar structure but with a butanoate instead of a cyclobutanecarboxylate.
Sodium ®-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]propanoate: Similar structure but with a propanoate moiety.
Uniqueness:
- The cyclobutanecarboxylate core provides unique steric and electronic properties compared to its butanoate and propanoate analogs.
- This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles or material properties.
Properties
IUPAC Name |
sodium;1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5.Na/c1-13(2,3)20-12(18)15-8-5-10(9-15)19-14(11(16)17)6-4-7-14;/h10H,4-9H2,1-3H3,(H,16,17);/q;+1/p-1/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJDOALDZKXCE-PPHPATTJSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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